molecular formula C12H22O2 B1621483 1-(2,2-Dimethyloxan-4-yl)pentan-1-one CAS No. 88795-87-3

1-(2,2-Dimethyloxan-4-yl)pentan-1-one

Cat. No.: B1621483
CAS No.: 88795-87-3
M. Wt: 198.3 g/mol
InChI Key: QOVLSWDUISPJLL-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyloxan-4-yl)pentan-1-one is a ketone compound with the molecular formula C12H22O2 . It is known for its potential therapeutic and industrial applications. The compound features a unique structure that includes a dimethyloxane ring, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethyloxan-4-yl)pentan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyloxane with pentan-1-one in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyloxan-4-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-(2,2-Dimethyloxan-4-yl)pentan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyloxan-4-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter transporters, such as dopamine, serotonin, and norepinephrine transporters, to modulate their activity and increase the concentrations of these neurotransmitters in the central nervous system . This mechanism is similar to that of other cathinone psychostimulants.

Properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-4-5-6-11(13)10-7-8-14-12(2,3)9-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVLSWDUISPJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1CCOC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385484
Record name 1-(2,2-Dimethyloxan-4-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88795-87-3
Record name 1-(2,2-Dimethyloxan-4-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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